molecular formula C20H17NO4 B7463931 [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate

[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate

Cat. No. B7463931
M. Wt: 335.4 g/mol
InChI Key: BJGOGRVVVWRZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate, also known as CTK7A, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In macrophages, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to have various biochemical and physiological effects in vitro. In cancer cells, it induces apoptosis and cell cycle arrest, leading to cell death. In macrophages, it reduces the production of inflammatory cytokines, which can help to alleviate inflammation. Additionally, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the replication of herpes simplex virus type 1, suggesting its potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

One advantage of using [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, its relatively simple synthesis method and high purity make it a useful tool for studying its pharmacological properties. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for the study of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate. One direction is to further investigate its potential as an anticancer agent in vivo, as well as its mechanism of action in cancer cells. Additionally, more research is needed to determine its potential as an anti-inflammatory and antiviral agent in vivo. Furthermore, the development of analogs of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate can be synthesized through a multistep reaction process starting from commercially available starting materials. The synthesis method involves the condensation of 2-acetylphenol with 2-chloroquinoline, followed by reduction and acetylation to obtain the final product. The purity of the compound can be determined through various analytical techniques such as HPLC and NMR.

Scientific Research Applications

[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines in macrophages. Additionally, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been found to have antiviral activity against herpes simplex virus type 1.

properties

IUPAC Name

[3-hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-12-19(25-13(2)22)10-9-16(20(12)24)18(23)11-15-8-7-14-5-3-4-6-17(14)21-15/h3-10,24H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGOGRVVVWRZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CC2=NC3=CC=CC=C3C=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate

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